5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common route starts with the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a condensation reaction with a suitable pyrimidinetrione derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of a brominated benzodioxole moiety and a pyrimidinetrione core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H13BrN2O6 |
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Molecular Weight |
397.18 g/mol |
IUPAC Name |
5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H13BrN2O6/c1-22-3-2-18-14(20)9(13(19)17-15(18)21)4-8-5-11-12(6-10(8)16)24-7-23-11/h4-6H,2-3,7H2,1H3,(H,17,19,21) |
InChI Key |
OFACWTDBOWNCSA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=O |
Origin of Product |
United States |
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